DL-3-Phenylalanine-d1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

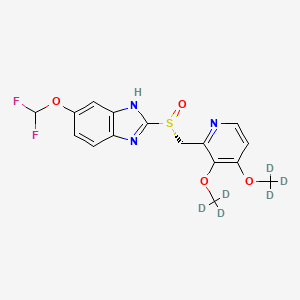

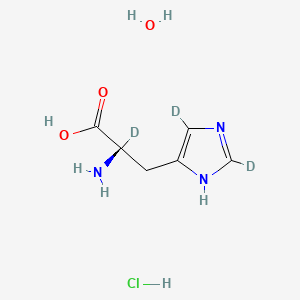

DL-3-Fenilalanina-d1: es una versión deuterada de DL-3-Fenilalanina, un derivado de aminoácido. El compuesto se caracteriza por la sustitución de un átomo de hidrógeno por deuterio, un isótopo estable del hidrógeno. Esta modificación se utiliza a menudo en la investigación científica para estudiar las vías metabólicas y la farmacocinética debido a las propiedades únicas del deuterio.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de DL-3-Fenilalanina-d1 normalmente implica la incorporación de deuterio en la molécula de fenilalanina. Un método común es la hidrogenación catalítica de un compuesto precursor en presencia de gas deuterio. Este proceso se puede llevar a cabo en diversas condiciones, que incluyen:

Catalizadores: Paladio sobre carbono (Pd/C) u óxido de platino (PtO2)

Solventes: Solventes deuterados como óxido de deuterio (D2O) o metanol deuterado (CD3OD)

Temperatura y presión: Temperaturas elevadas (50-100 °C) y presiones (1-5 atm) para facilitar la incorporación de deuterio.

Métodos de Producción Industrial

La producción industrial de DL-3-Fenilalanina-d1 implica la ampliación de los métodos de síntesis de laboratorio. Esto normalmente incluye:

Reactores de flujo continuo: Para garantizar la calidad y el rendimiento constantes.

Reactores de alta presión: Para una incorporación eficiente de deuterio.

Técnicas de purificación: Como cristalización y cromatografía para alcanzar altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

DL-3-Fenilalanina-d1 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Conversión a ácido fenilpirúvico utilizando agentes oxidantes como permanganato de potasio (KMnO4).

Reducción: Reducción a fenilalaninol utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4).

Sustitución: Halogenación o nitración del anillo aromático utilizando reactivos como bromo (Br2) o ácido nítrico (HNO3).

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO4) en un medio alcalino.

Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.

Sustitución: Bromo (Br2) en tetracloruro de carbono (CCl4) para la bromación; ácido nítrico (HNO3) para la nitración.

Productos Principales

Oxidación: Ácido fenilpirúvico.

Reducción: Fenilalaninol.

Sustitución: Bromofenilalanina o nitrofenilalanina, dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

DL-3-Fenilalanina-d1 se utiliza ampliamente en diversos campos de investigación científica:

Química: Como trazador en estudios metabólicos para comprender las vías y los mecanismos del metabolismo de los aminoácidos.

Biología: En estudios de síntesis de proteínas para rastrear la incorporación de fenilalanina en las proteínas.

Medicina: En estudios farmacocinéticos para evaluar la absorción, distribución, metabolismo y excreción (ADME) de los medicamentos.

Industria: En el desarrollo de fármacos deuterados, que pueden tener propiedades farmacocinéticas mejoradas en comparación con sus contrapartes no deuteradas.

Mecanismo De Acción

El mecanismo de acción de DL-3-Fenilalanina-d1 implica su incorporación en las vías metabólicas donde la fenilalanina es un sustrato. El átomo de deuterio puede influir en la velocidad de las reacciones enzimáticas debido al efecto isotópico cinético, que puede ralentizar las velocidades de reacción. Esta propiedad es útil para estudiar los mecanismos detallados de las reacciones catalizadas por enzimas y en el desarrollo de fármacos con perfiles metabólicos alterados.

Comparación Con Compuestos Similares

Compuestos Similares

L-Fenilalanina: La forma natural de fenilalanina.

D-Fenilalanina: El enantiómero de L-Fenilalanina.

DL-Fenilalanina: Una mezcla racémica de D- y L-Fenilalanina.

Aminoácidos deuterados: Otros aminoácidos marcados con deuterio, como la glicina deuterada o la alanina.

Unicidad

DL-3-Fenilalanina-d1 es único debido a su marcaje con deuterio, que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de deuterio permite rastrear el compuesto en estudios metabólicos y puede alterar las propiedades farmacocinéticas de los fármacos, convirtiéndolo en una herramienta valiosa en el desarrollo de fármacos y la investigación bioquímica.

Propiedades

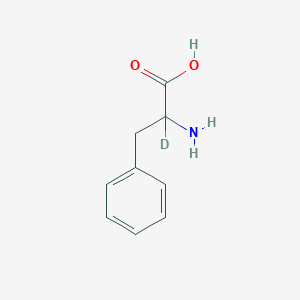

Fórmula molecular |

C9H11NO2 |

|---|---|

Peso molecular |

166.19 g/mol |

Nombre IUPAC |

2-amino-2-deuterio-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8D |

Clave InChI |

COLNVLDHVKWLRT-BNEYPBHNSA-N |

SMILES isomérico |

[2H]C(CC1=CC=CC=C1)(C(=O)O)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.